N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to the phenyl ring, contributing to its distinct chemical properties .
Preparation Methods
The synthesis of N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves several steps. One common method includes the Knoevenagel condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with compounds containing an active methyl or methylene group. The reaction conditions often involve the use of microwave irradiation to enhance the reaction rate and yield . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups on the phenyl or furan rings are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions
Scientific Research Applications
N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with various biological molecules, potentially affecting pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide can be compared with other similar compounds such as:
N-phenyl-bis(trifluoromethanesulfonimide): This compound also contains a trifluoromethyl group but differs in its overall structure and applications.
5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde: A precursor in the synthesis of the target compound, sharing similar structural features.
N-(3,5-bis(trifluoromethyl)phenyl)-N’-(3-(trifluoromethyl)phenyl)urea: Another compound with multiple trifluoromethyl groups, used in different chemical applications.
Properties
Molecular Formula |
C18H12F3NO2 |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12F3NO2/c19-18(20,21)13-6-4-5-12(11-13)15-9-10-16(24-15)17(23)22-14-7-2-1-3-8-14/h1-11H,(H,22,23) |
InChI Key |
GSYXYYGSJXYENU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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